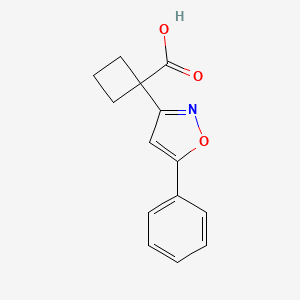

1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylicacid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

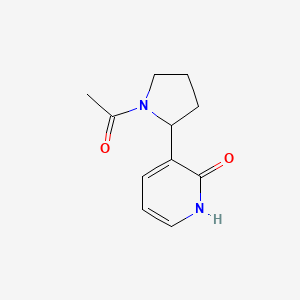

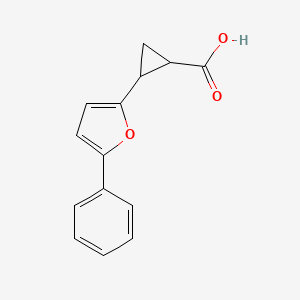

El ácido 1-(5-fenilisoxazol-3-il)ciclobutanocarboxílico es un compuesto con una fórmula molecular de C14H13NO3 y un peso molecular de 243.26 g/mol . Este compuesto presenta un anillo de ciclobutano unido a un grupo ácido carboxílico y una porción de fenilisoxazol. El anillo de isoxazol, un heterociclo de cinco miembros que contiene un átomo de oxígeno y un átomo de nitrógeno, es conocido por su amplia gama de actividades biológicas y potencial terapéutico .

Métodos De Preparación

La síntesis del ácido 1-(5-fenilisoxazol-3-il)ciclobutanocarboxílico típicamente implica la formación del anillo de isoxazol a través de una reacción de cicloadición dipolar 1,3. Esta reacción puede ser catalizada por varios catalizadores metálicos como cobre (I) o rutenio (II), aunque también se están explorando rutas sintéticas sin metales para reducir los costes, la toxicidad y los residuos . El anillo de ciclobutano puede introducirse mediante reacciones de cicloadición u otras transformaciones orgánicas que involucran derivados de ciclobuteno.

Análisis De Reacciones Químicas

El ácido 1-(5-fenilisoxazol-3-il)ciclobutanocarboxílico puede experimentar diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Las reacciones de reducción pueden utilizarse para convertir el grupo ácido carboxílico en un alcohol u otras formas reducidas.

Aplicaciones Científicas De Investigación

El ácido 1-(5-fenilisoxazol-3-il)ciclobutanocarboxílico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.

Biología: El anillo de isoxazol del compuesto imparte diversas actividades biológicas, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.

Mecanismo De Acción

El mecanismo de acción del ácido 1-(5-fenilisoxazol-3-il)ciclobutanocarboxílico se atribuye principalmente a su anillo de isoxazol. Este anillo puede interactuar con varios objetivos moleculares, incluidas las enzimas, los receptores y los ácidos nucleicos. Las vías específicas implicadas dependen de la actividad biológica que se esté estudiando. Por ejemplo, se ha demostrado que los derivados de isoxazol inhiben enzimas involucradas en la inflamación, modulan los receptores de neurotransmisores e interfieren con la replicación viral .

Comparación Con Compuestos Similares

El ácido 1-(5-fenilisoxazol-3-il)ciclobutanocarboxílico se puede comparar con otros derivados de isoxazol, como:

Ácido 5-fenilisoxazol-3-carboxílico: Carece del anillo de ciclobutano, lo que puede afectar su reactividad y actividad biológica.

Ácido 3-fenilisoxazol-5-carboxílico: La posición del grupo ácido carboxílico es diferente, lo que potencialmente lleva a diferentes propiedades químicas y biológicas.

Ácido 1-(5-fenilisoxazol-3-il)ciclopentanocarboxílico: Contiene un anillo de ciclopentano en lugar de un anillo de ciclobutano, lo que puede influir en su estabilidad y reactividad. La combinación única del anillo de ciclobutano y la porción de fenilisoxazol en el ácido 1-(5-fenilisoxazol-3-il)ciclobutanocarboxílico contribuye a sus propiedades químicas y biológicas distintas.

Propiedades

Fórmula molecular |

C14H13NO3 |

|---|---|

Peso molecular |

243.26 g/mol |

Nombre IUPAC |

1-(5-phenyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C14H13NO3/c16-13(17)14(7-4-8-14)12-9-11(18-15-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17) |

Clave InChI |

PYPISWCTIJAMFT-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)(C2=NOC(=C2)C3=CC=CC=C3)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.